molecular formula C17H15NO2S B5812109 N-2-naphthyl-1-phenylmethanesulfonamide

N-2-naphthyl-1-phenylmethanesulfonamide

Cat. No.: B5812109
M. Wt: 297.4 g/mol
InChI Key: VVJRVGQENWJBRY-UHFFFAOYSA-N
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Description

N-2-Naphthyl-1-phenylmethanesulfonamide is a sulfonamide derivative characterized by a naphthalene moiety (2-naphthyl group) and a phenyl group linked via a sulfonamide bridge.

Properties

IUPAC Name

N-naphthalen-2-yl-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S/c19-21(20,13-14-6-2-1-3-7-14)18-17-11-10-15-8-4-5-9-16(15)12-17/h1-12,18H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJRVGQENWJBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between N-2-naphthyl-1-phenylmethanesulfonamide and related sulfonamides:

Compound Substituents Key Functional Groups Molecular Weight (g/mol)
This compound 2-naphthyl, phenyl Sulfonamide, aromatic rings ~321 (calculated)
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide 4-methoxyphenyl, naphthalen-1-yl, 4-methylphenyl Sulfonamide, methoxy, methyl 454.54 (reported)
N-(2-(Naphthalen-2-yl)-2-((TMP)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide Naphthalen-2-yl, TMP-oxy, phenylsulfonyl Sulfonamide, nitroxide (TMP), sulfonyl 591.76 (reported)

Notes:

  • The TMP-oxy group in ’s compound introduces steric hindrance and radical-stabilizing properties, which are absent in this compound .

Spectroscopic and Analytical Data

A comparative analysis of spectroscopic properties is provided below:

Parameter This compound Compound Compound
¹H NMR Not reported δ 7.80–7.20 (m, aromatic), δ 3.78 (s, OCH₃) δ 7.60–7.10 (m, aromatic), δ 1.20 (s, TMP)
¹³C NMR Not reported δ 159.2 (C-OCH₃), δ 143.5 (SO₂) δ 160.1 (SO₂), δ 70.5 (TMP-O)
ESI-MS Not reported [M+H]⁺ m/z 455.2 [M+H]⁺ m/z 592.3
HPLC Retention Not reported 11.1 min (C18 column, 70:30 MeCN/H₂O) Not reported

Implications :

  • The methoxy group in ’s compound introduces distinct ¹H/¹³C NMR shifts (~δ 3.78 and δ 159.2) absent in the target compound.
  • The TMP-oxy group in ’s compound contributes to unique mass spectral fragmentation (e.g., m/z 592.3) .

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